C22 Dihydroceramide

描述

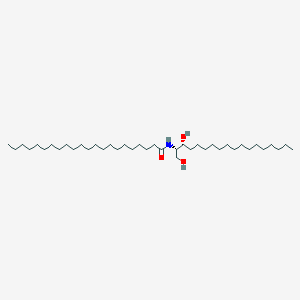

N-(docosanoyl)-sphinganine is a complex lipid molecule that belongs to the class of sphingolipids Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition N-(docosanoyl)-sphinganine is characterized by the presence of a docosanoyl (behenic acid) chain attached to the sphinganine backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(docosanoyl)-sphinganine typically involves the acylation of sphinganine with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include docosanoic acid, sphinganine, and activating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the acylation reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-(docosanoyl)-sphinganine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is achieved through methods like column chromatography or recrystallization.

化学反应分析

Types of Reactions

N-(docosanoyl)-sphinganine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: N-(docosanoyl)-sphinganine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Role in Metabolic Diseases

Recent studies have identified C22 Dihydroceramide as a significant player in cardiometabolic disease risk. Research indicates that specific dihydroceramides, including C22:0, are linked to increased risks of Type 2 Diabetes (T2D) and cardiovascular diseases (CVD). For instance, a study demonstrated that higher plasma concentrations of C22:0 were associated with an increased risk of T2D and CVD, suggesting a potential role in mediating the effects of dietary habits on these diseases .

Table 1: Association of this compound with Cardiometabolic Diseases

| Disease | Association with C22:0 Dihydroceramide | Reference |

|---|---|---|

| Type 2 Diabetes | Higher risk associated | |

| Cardiovascular Disease | Higher risk associated | |

| Insulin Resistance | Linked to increased levels |

Cytotoxic Properties

This compound has been shown to exhibit cytotoxic effects, particularly in cancer research. A study focusing on T-cell acute lymphoblastic leukemia (ALL) revealed that increasing levels of C22:0 dihydroceramide correlated positively with cytotoxicity in cell lines. The research utilized a novel method to increase dihydroceramide synthesis and found strong correlations between elevated levels of C22:0 and markers of autophagy and DNA fragmentation .

Table 2: Cytotoxic Effects of this compound

| Cell Type | Cytotoxic Effect Observed | Mechanism | Reference |

|---|---|---|---|

| T-cell ALL | Increased cytotoxicity | Autophagy activation, DNA fragmentation |

Emerging Physiological Roles

Historically regarded as biologically inactive, dihydroceramides are now recognized for their physiological roles. This compound is implicated in cellular processes such as apoptosis and differentiation. Studies show that it can induce autophagy, which is crucial for cellular homeostasis and response to stress . Additionally, specific acyl chain lengths of dihydroceramides, including C22:0, have been shown to uniquely influence these processes.

Genetic Associations

Research has also explored the genetic factors influencing the plasma levels of this compound. Genome-wide association studies have identified specific loci associated with circulating levels of very-long-chain ceramides like C22:0. These findings suggest a genetic predisposition to variations in ceramide metabolism, which could inform future therapeutic strategies for managing cardiovascular health .

Implications for Future Research

The multifaceted roles of this compound in health and disease underscore its potential as a biomarker and therapeutic target. Ongoing research is needed to fully elucidate its mechanisms and applications in clinical settings, particularly concerning its role in metabolic disorders and cancer therapeutics.

作用机制

The mechanism of action of N-(docosanoyl)-sphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific molecular targets, such as enzymes involved in sphingolipid metabolism, and modulates their activity. This can lead to changes in cellular processes like apoptosis, proliferation, and differentiation.

相似化合物的比较

N-(docosanoyl)-sphinganine can be compared with other sphingolipids such as ceramides and sphingomyelins. While all these compounds share a common sphingoid base, their fatty acid chains and head groups differ, leading to variations in their biological functions and properties. For example:

Ceramides: These have shorter fatty acid chains and are involved in skin barrier function and cell signaling.

Sphingomyelins: These contain a phosphocholine head group and are major components of cell membranes, particularly in the nervous system.

N-(docosanoyl)-sphinganine is unique due to its long docosanoyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

生物活性

C22 Dihydroceramide (C22-DhCer) is a sphingolipid that has gained attention for its biological activities, particularly in the context of cellular signaling, apoptosis, and metabolic regulation. Traditionally viewed as inert, recent research has highlighted its significant roles in various physiological processes, including cell death and insulin sensitivity.

C22-DhCer is primarily involved in the regulation of apoptosis and cellular stress responses. The compound acts as a metabolic intermediate in the sphingolipid biosynthesis pathway, where it can be converted into ceramide by dihydroceramide desaturase (DES). This conversion is crucial since ceramide is known to promote pro-apoptotic signaling pathways.

- Apoptosis Regulation : C22-DhCer has been shown to inhibit the formation of ceramide channels in the mitochondrial membrane, which are essential for the induction of apoptosis. By preventing these channels from forming, C22-DhCer can reduce the pro-apoptotic effects typically associated with ceramide accumulation .

- Insulin Sensitivity : Recent studies indicate that serum levels of dihydroceramides, including C22-DhCer, correlate negatively with insulin sensitivity. In vitro experiments have demonstrated that elevated levels of C22-DhCer can decrease insulin sensitivity in muscle cells, suggesting a potential link between dihydroceramide metabolism and metabolic disorders such as type 2 diabetes .

- Cell Cycle Regulation : The accumulation of dihydroceramides following DES knockdown has been associated with cell cycle arrest. This effect is particularly relevant in cancer biology, where altered sphingolipid metabolism can influence tumor growth and resistance to therapy .

Table 1: Effects of this compound on Cellular Processes

Clinical Implications

The biological activities of C22-DhCer have significant implications for understanding metabolic diseases and cancer therapies:

- Metabolic Disorders : The role of C22-DhCer in insulin sensitivity suggests that targeting dihydroceramide metabolism could be a novel approach to managing conditions like obesity and type 2 diabetes. Studies have shown that manipulating levels of dihydroceramides can influence metabolic outcomes in both animal models and human subjects .

- Cancer Therapy : Given its ability to modulate apoptosis, C22-DhCer could serve as a therapeutic target in cancer treatment. Research indicates that enhancing dihydroceramide levels may sensitize cancer cells to chemotherapy by promoting apoptotic pathways .

属性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPRAKSDHOEHIG-ZESVVUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415276 | |

| Record name | C22 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147492-65-7 | |

| Record name | C22 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。